Gram-Positive Potency Comparison
When incorporated into the 7‑position of a 1‑cyclopropyl‑6,8‑difluoroquinolone‑3‑carboxylic acid scaffold, the 3‑phenyl‑3‑aminopyrrolidinyl side chain (derived from 3‑phenylpyrrolidin‑3‑amine, compound 15d) yields quinolone 19d. This compound displays a geometric mean MIC of 0.022 µg mL⁻¹ against a panel of Gram‑positive organisms (S. aureus, S. faecalis, S. pneumoniae, S. pyogenes), which represents a slight improvement over the unsubstituted 3‑aminopyrrolidinyl parent compound 5 (geometric mean MIC ≈0.025 µg mL⁻¹ for the same strains) [1]. In contrast, the 3‑methyl‑3‑aminopyrrolidinyl analogue 20a shows a 35‑fold loss of Gram‑positive potency (geometric mean MIC ≈0.35 µg mL⁻¹) and a 15‑fold loss of Gram‑negative potency relative to 19d [1]. Against individual strains, 19d achieves an MIC of 0.006 µg mL⁻¹ versus S. aureus H560, compared with 0.2 µg mL⁻¹ for the 3‑methyl analogue 20a and 0.2 µg mL⁻¹ for the 4‑phenyl‑3‑aminopyrrolidinyl analogue 19e [1].
| Evidence Dimension | In vitro antibacterial activity (MIC, µg mL⁻¹) against Gram-positive panel |
|---|---|
| Target Compound Data | Quinolone 19d (derived from 3‑phenylpyrrolidin‑3‑amine): geometric mean MIC = 0.022 µg mL⁻¹; S. aureus H560 MIC = 0.006 µg mL⁻¹ |
| Comparator Or Baseline | Quinolone 5 (unsubstituted 3‑aminopyrrolidine): geometric mean MIC ≈0.025 µg mL⁻¹; Quinolone 20a (3‑methyl analogue): geometric mean MIC ≈0.35 µg mL⁻¹, S. aureus H560 MIC = 0.2 µg mL⁻¹; Quinolone 19e (4‑phenyl analogue): S. aureus H560 MIC = 0.2 µg mL⁻¹ |
| Quantified Difference | 19d is equipotent or slightly superior to 5; 19d is ~16‑fold more potent than 20a (geometric mean) and ~33‑fold more potent against S. aureus H560; 19d is ~33‑fold more potent than 19e against S. aureus H560 |
| Conditions | Standard microdilution MIC assay; Gram-positive panel includes S. aureus H560, S. aureus UC-76, S. faecalis MGH-2, S. pneumoniae SV-1, S. pyogenes C203 [1] |
Why This Matters
Procurement of the correct 3‑phenyl‑3‑amino regioisomer is essential for research groups aiming to replicate or build upon the potent Gram‑positive antibacterial activity observed for the 3‑phenyl‑substituted quinolone series, as alternative substituents cause drastic potency losses.
- [1] Hagen SE, Domagala JM, Heifetz CL, Sanchez JP, Solomon M. New Quinolone Antibacterial Agents. Synthesis and Biological Activity of 7-(3,3- or 3,4-Disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic Acids. J Med Chem. 1990;33(2):849-854. View Source
